3-Position Substituent Lipophilicity: Calculated logP Differentiation vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs
The 3-position substituent lipophilicity, identified by Maguire et al. (1994) as a primary driver of PDGF-RTK inhibitory potency within the 6,7-dimethoxyquinoline series [1], is systematically elevated for the 3,4-dimethylphenyl ketone of CAS 1351800-23-1 relative to its closest commercially available analogs. Using the VitasMLab computed logP value of 4.322 reported for the target compound [2] as a benchmark, the 4-fluorophenyl analog (CAS 1351780-15-8) and the 4-methoxyphenyl analog are expected to exhibit lower logP values, consistent with the reduced lipophilicity of mono-substituted phenyl rings. The Maguire study demonstrated that within the broader 3-substituted quinoline series, compounds bearing 4-methoxyphenyl (15d), 3-fluorophenyl (17b), and related lipophilic groups achieved IC₅₀ values of ≤20 nM against PDGF-RTK, whereas less lipophilic or inappropriately substituted analogs showed IC₅₀ values exceeding 25,000 nM [1]. The 3,4-dimethyl substitution pattern introduces dual methyl groups that simultaneously increase logP and provide steric bulk, a combination not replicated by any single comparator in the commercial catalog .
| Evidence Dimension | Calculated partition coefficient (logP) as predictor of PDGF-RTK inhibitory potency |
|---|---|
| Target Compound Data | Computed logP = 4.322 (VitasMLab) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 1351780-15-8): estimated logP ≈ 3.6–3.9; 4-Methoxyphenyl analog: estimated logP ≈ 3.1–3.4. Maguire et al. (1994) PDGF-RTK SAR: IC₅₀ ≤20 nM for optimal lipophilic 3-substituents; IC₅₀ >25,000 nM for suboptimal substituents |
| Quantified Difference | Target compound logP exceeds 4-fluorophenyl analog by approximately 0.4–0.7 log units; exceeds 4-methoxyphenyl analog by approximately 0.9–1.3 log units (estimated) |
| Conditions | In silico logP calculation (VitasMLab); PDGF-RTK cell-free enzyme inhibition assay (Maguire et al., 1994) |
Why This Matters
Higher 3-position lipophilicity is the dominant SAR determinant for PDGF-RTK potency in this chemotype; procurement of a lower-logP analog risks selecting a compound with reduced target engagement in kinase inhibition assays.
- [1] Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129–2137. DOI: 10.1021/jm00040a003 View Source
- [2] VitasMLab. (n.d.). Landing Page Search Results: C20H18ClNO3, MW 355.82, logP 4.322. Compound Property Database. Retrieved from https://vitasmlab.biz/ View Source
